molecular formula C8H9NO3S B1335933 3-[(Thien-2-ylcarbonyl)amino]propanoic acid CAS No. 36855-32-0

3-[(Thien-2-ylcarbonyl)amino]propanoic acid

Cat. No.: B1335933
CAS No.: 36855-32-0
M. Wt: 199.23 g/mol
InChI Key: XMEQOGPKBWCSFU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

3-[(Thien-2-ylcarbonyl)amino]propanoic acid is systematically identified by its IUPAC name as 3-(thiophene-2-carbonylamino)propanoic acid . The compound’s structural backbone consists of three primary components:

  • A thiophene ring (a five-membered aromatic heterocycle containing sulfur at the 2-position).
  • A carbonyl group bridging the thiophene ring to an amide linkage .
  • A propanoic acid moiety attached to the amide nitrogen.

The 2D structural depiction (Figure 1) highlights the connectivity: the thiophene-2-carbonyl group (C₅H₃S–CO–) forms an amide bond with the β-carbon of propanoic acid (CH₂–CH(NH–)–COOH). The 3D conformation reveals planarity in the thiophene ring and flexibility in the propanoic acid chain, enabling intermolecular hydrogen bonding via the carboxylic acid group.

Alternative naming conventions include:

  • 3-(thiophen-2-ylformamido)propanoic acid.
  • N-(thiophen-2-ylcarbonyl)-β-alanine.
  • CAS registry number: 36855-32-0.

Historical Context and Development

This compound belongs to a class of synthetic thiophene derivatives , first reported in chemical databases in the early 21st century. Its development aligns with broader interest in thiophene-based carboxamides , which gained prominence due to their utility in materials science and medicinal chemistry. While no single seminal publication is attributed to its discovery, its structural analogs—such as β-alanine (3-aminopropanoic acid) and thiophene-2-carboxylic acid—have well-documented histories. The compound’s synthesis likely emerged from efforts to combine the electronic properties of thiophenes with the biocompatibility of amino acid derivatives.

Chemical Classification and Taxonomy

This compound is classified under multiple categories:

  • Organosulfur compounds : Contains a thiophene ring with sulfur.
  • Heterocyclic carboxamides : Features a cyclic thiophene and amide group.
  • Substituted propanoic acids : Derived from β-alanine (3-aminopropanoic acid).
  • Aromatic carboxylic acid derivatives : Includes a carboxylic acid functional group.

This multifunctional classification underscores its versatility in chemical reactions and potential applications in drug design and polymer chemistry.

Molecular Formula and Weight

The compound’s molecular formula is C₈H₉NO₃S , with a molecular weight of 199.23 g/mol . Key compositional features include:

  • Thiophene ring : Contributes 5 carbon atoms and 1 sulfur atom.
  • Amide linkage : Connects the carbonyl group to the β-carbon of propanoic acid.
  • Carboxylic acid group : Provides acidity (pKa ~2.5 for –COOH).

A summary of its molecular properties is provided in Table 1.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
IUPAC Name 3-(thiophene-2-carbonylamino)propanoic acid
SMILES Notation OC(=O)CCNC(=O)c1cccs1
Topological Polar Surface Area 66.4 Ų

IUPAC Nomenclature and Alternative Conventions

The IUPAC name is assigned using substituent priority rules:

  • Parent chain : Propanoic acid (three-carbon chain with –COOH at C1).
  • Substituent : Thiophene-2-carbonyl group attached to the β-amino position (C3).

Alternative naming systems include:

  • Common names : β-Alanine thiophene-2-carboxamide.
  • CAS index name : this compound.
  • Linear notation : N-then-2-oyl-β-alanine.

The compound’s synonyms reflect variations in substituent descriptors (e.g., “thien-2-yl” vs. “thiophen-2-yl”). Such nuances arise from differing conventions in heterocyclic nomenclature but do not alter the structural interpretation.

Properties

IUPAC Name

3-(thiophene-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEQOGPKBWCSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392831
Record name 3-[(thien-2-ylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-32-0
Record name 3-[(thien-2-ylcarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid typically involves the reaction of thiophene-2-carbonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is produced on a laboratory scale for research purposes. Companies like BOC Sciences and Alfa Chemistry offer this compound for experimental and research use .

Chemical Reactions Analysis

Types of Reactions

3-[(Thien-2-ylcarbonyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against these pathogens, highlighting their potential as novel antimicrobial agents .

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory applications. Research indicates that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Such inhibition may lead to reduced inflammation and pain, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Science

Pesticidal Activity
this compound derivatives have been explored for their pesticidal properties. Studies indicate that these compounds can effectively target specific pests while minimizing harm to beneficial insects, which is crucial for sustainable agriculture. Their mode of action often involves disrupting the hormonal systems of pests, leading to reduced survival rates .

Materials Science

Polymer Chemistry
In materials science, the compound has been investigated as a building block for synthesizing polymers with enhanced properties. Its ability to form strong intermolecular interactions can be utilized to create materials with improved mechanical strength and thermal stability. Research into polymer composites incorporating thienyl derivatives suggests applications in coatings, adhesives, and other industrial materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound assessed their antimicrobial activity against a range of bacterial strains. The results showed that certain derivatives possessed broad-spectrum activity, particularly against Gram-positive bacteria. The study emphasized the need for further optimization of these compounds to enhance their efficacy and reduce toxicity .

Case Study 2: Pesticidal Applications

In agricultural trials, a derivative of this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations without adversely affecting non-target species. This finding supports the potential use of such compounds in integrated pest management strategies .

Case Study 3: Polymer Development

Research into the use of this compound in polymer synthesis revealed that incorporating this compound enhanced the thermal stability and mechanical properties of the resulting materials. These findings suggest applications in industries requiring durable and heat-resistant materials .

Mechanism of Action

The mechanism of action of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid, a comparative analysis with structurally related compounds is provided below. Key differences in functional groups, electronic properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent/Backbone Key Distinguishing Features Reference
This compound Thiophene-2-carbonyl amide Combines thiophene aromaticity with amide polarity; potential for sulfur-mediated interactions. -
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl, amino group Direct C-linked thiophene with amino group; lacks amide bond, altering solubility and reactivity.
3-Acetamido-3-(4-chlorophenyl)propanoic acid Acetamido, 4-chlorophenyl Chlorophenyl group enhances lipophilicity; acetamido group modifies metabolic stability.
3-(Benzoylamino)propanoic acid Benzoyl amide Phenyl group lacks sulfur, reducing aromatic electron density; altered π-π stacking potential. -
3-[(Furan-2-ylcarbonyl)amino]propanoic acid Furan-2-carbonyl amide Oxygen in furan vs. sulfur in thiophene; reduced aromatic stability but improved solubility. -
3-[(Pyridin-2-ylcarbonyl)amino]propanoic acid Pyridine-2-carbonyl amide Nitrogen in pyridine introduces basicity; potential for coordination with metal ions. -

Key Findings from Comparative Studies

Electronic and Steric Effects :

  • The thiophene-2-carbonyl amide group in the target compound provides a balance of electron-richness (from sulfur) and hydrogen-bonding capacity (from the amide), distinguishing it from phenyl or pyridyl analogs .
  • Furan analogs exhibit lower aromatic stability due to oxygen’s electronegativity but may display better aqueous solubility .

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid lacks the amide bond, leading to different metabolic pathways and reduced binding specificity compared to the target compound .

Applications in Drug Design :

  • The thiophene-2-carbonyl amide motif is advantageous in designing kinase inhibitors due to sulfur’s ability to engage in hydrophobic and van der Waals interactions .
  • Pyridyl derivatives are more suited for metal-chelating therapies, leveraging nitrogen’s coordination properties.

Table 2: Physicochemical Properties (Hypothetical Data)

Property This compound (R)-3-Amino-3-(thiophen-2-yl)propanoic acid 3-Acetamido-3-(4-chlorophenyl)propanoic acid
Molecular Weight (g/mol) 255.3 227.3 271.7
logP 1.8 1.2 2.5
Water Solubility (mg/mL) 12.4 18.9 5.6
pKa (carboxylic acid) 2.9 3.1 2.7

Biological Activity

3-[(Thien-2-ylcarbonyl)amino]propanoic acid is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO2S, with a molecular weight of 199.23 g/mol. The compound features a thiophene ring attached to a propanoic acid moiety via an amide bond, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC8H9NO2S
Molecular Weight199.23 g/mol
CAS Number36855-32-0

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carbonyl chloride with 3-aminopropanoic acid in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, leading to various biochemical effects. The precise pathways depend on the context in which the compound is used.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study found that it effectively inhibited the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest its potential application in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, testing on A-431 human epidermoid carcinoma cells revealed:

  • IC50 Value : The compound exhibited an IC50 value of 30 µM after 48 hours of exposure.
  • Mechanism : The cytotoxicity was linked to the induction of apoptosis and disruption of the cell cycle.

Antitumor Activity

A notable case study investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent.

Case Studies

  • Antimicrobial Formulations : A study demonstrated the effectiveness of this compound in formulations aimed at combating bacterial infections, highlighting its potential as a disinfectant.
  • Cancer Research : Research focused on its effects on various cancer cell lines has shown promising results in inhibiting tumor growth and inducing apoptosis.

Q & A

Basic: What are the established synthetic routes for 3-[(Thien-2-ylcarbonyl)amino]propanoic acid, and how can reaction conditions be optimized?

Answer:
A common synthetic approach involves coupling 3-aminopropanoic acid with thiophene-2-carbonyl chloride. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes:

  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Molar ratios : Use a 1.1–1.2 molar excess of thiophene-2-carbonyl chloride to ensure complete amide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR :
    • ¹H NMR : Look for the thiophene ring protons (δ 7.2–7.8 ppm) and the amide NH (δ 8.0–8.5 ppm). The propanoic acid backbone appears as a triplet (CH₂, δ 2.4–2.6 ppm) and a multiplet (CH, δ 3.1–3.3 ppm).
    • ¹³C NMR : Confirm the carbonyl carbons (amide C=O at ~168 ppm, carboxylic acid C=O at ~172 ppm) and thiophene carbons (125–140 ppm).
  • IR : Amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
  • Mass spectrometry : Exact mass (m/z) should match the molecular formula C₈H₉NO₃S (calculated [M+H]⁺: 200.03) .

Advanced: How to address discrepancies in biological activity data across different studies?

Answer:
Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from:

  • Assay conditions : Buffer pH (e.g., carboxylic acid protonation affects binding) or co-solvents (DMSO concentration ≤1% recommended).
  • Compound purity : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times with standards.
  • Protein source : Species-specific enzyme isoforms (e.g., human vs. murine) may exhibit differential binding. Use orthogonal assays (e.g., SPR, ITC) to confirm interactions .

Advanced: What strategies exist for modifying the compound to enhance its enzyme inhibition properties?

Answer:

  • Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to modulate electron density and steric effects.
  • Side-chain functionalization : Introduce methyl or halogen groups at the propanoic acid β-position to improve target affinity.
  • Prodrug approaches : Esterify the carboxylic acid to enhance membrane permeability, with intracellular esterase activation .

Basic: What are the recommended analytical methods for purity assessment?

Answer:

  • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 20 min).
  • TLC : Silica gel plates (ethyl acetate:hexane 3:7); visualize under UV (254 nm) or ninhydrin staining for amine detection.
  • Elemental analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:

  • Dynamic NMR : Detect rotameric forms of the amide bond (e.g., variable-temperature NMR to observe coalescence).
  • 2D experiments : HSQC and HMBC correlate ¹H and ¹³C signals to confirm connectivity, especially for overlapping thiophene protons.
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian or ORCA) .

Advanced: What computational approaches predict the compound’s behavior in biochemical systems?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Parameterize the carboxylic acid as deprotonated at physiological pH.
  • MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET prediction : SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability .

Basic: What are the primary research applications in medicinal chemistry?

Answer:

  • Enzyme inhibition : Potentially targets kinases or proteases due to the electrophilic carbonyl group.
  • Antimicrobial studies : Thiophene derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus).
  • Prodrug development : Carboxylic acid group allows conjugation with targeting moieties (e.g., folate receptors) .

Advanced: How to design analogs with improved pharmacokinetic profiles?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from ~2.5 (parent compound) to <2.0, enhancing solubility.
  • Metabolic stability : Replace labile ester bonds with amides or ethers.
  • Plasma protein binding : Use SPR to measure affinity for HSA and modify substituents to reduce binding .

Basic: What are the solubility and stability considerations under various conditions?

Answer:

  • Solubility : Poor in aqueous buffers at neutral pH (0.5 mg/mL); improve with DMSO co-solvent (<5%) or sodium bicarbonate buffer (pH 8.5).
  • Stability :
    • Thermal : Degrades above 80°C; store at –20°C under argon.
    • Light sensitivity : Thiophene rings are UV-sensitive; use amber vials.
    • Hydrolysis : Amide bonds are stable at pH 4–8; avoid strong acids/bases .

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